molecular formula C13H14N2O B12921691 3-(2-Methylprop-1-en-1-yl)-1-phenyl-1h-pyrazol-5(4h)-one CAS No. 88075-57-4

3-(2-Methylprop-1-en-1-yl)-1-phenyl-1h-pyrazol-5(4h)-one

Katalognummer: B12921691
CAS-Nummer: 88075-57-4
Molekulargewicht: 214.26 g/mol
InChI-Schlüssel: HBZDWQYUBAWFCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Methylprop-1-en-1-yl)-1-phenyl-1h-pyrazol-5(4h)-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a phenyl group and a 2-methylprop-1-en-1-yl group attached to the pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylprop-1-en-1-yl)-1-phenyl-1h-pyrazol-5(4h)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazones with α,β-unsaturated ketones. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, and the reaction mixture is heated to promote cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Methylprop-1-en-1-yl)-1-phenyl-1h-pyrazol-5(4h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2-Methylprop-1-en-1-yl)-1-phenyl-1h-pyrazol-5(4h)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(2-Methylprop-1-en-1-yl)-1-phenyl-1h-pyrazol-5(4h)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Phenyl-3-methyl-1h-pyrazol-5(4h)-one: Similar structure but lacks the 2-methylprop-1-en-1-yl group.

    3-(2-Methylprop-1-en-1-yl)-1-phenyl-1h-pyrazole: Similar structure but lacks the ketone group.

Uniqueness

3-(2-Methylprop-1-en-1-yl)-1-phenyl-1h-pyrazol-5(4h)-one is unique due to the presence of both the 2-methylprop-1-en-1-yl group and the ketone group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

88075-57-4

Molekularformel

C13H14N2O

Molekulargewicht

214.26 g/mol

IUPAC-Name

5-(2-methylprop-1-enyl)-2-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C13H14N2O/c1-10(2)8-11-9-13(16)15(14-11)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3

InChI-Schlüssel

HBZDWQYUBAWFCJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC1=NN(C(=O)C1)C2=CC=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.